(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2N3/c31-26-15-16-28(29(32)18-26)24(19-33)17-25-20-35(27-9-5-2-6-10-27)34-30(25)23-13-11-22(12-14-23)21-7-3-1-4-8-21/h2,5-6,9-18,20-21H,1,3-4,7-8H2/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXYLIYWQXEVPX-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name reflects its intricate arrangement, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H24Cl2N2 |
| Molecular Weight | 408.37 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Research indicates that pyrazole derivatives can act as inhibitors of various enzymes, including tissue-nonspecific alkaline phosphatase (TNAP), which plays a significant role in bone mineralization and extracellular matrix regulation .
Case Study: Inhibition of TNAP
A study on pyrazole derivatives demonstrated that modifications in the chemical structure could significantly enhance their potency as TNAP inhibitors. For instance, compounds with specific substitutions exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects . The compound's structural features likely allow it to bind effectively to the active site of TNAP, thereby inhibiting its function.
Biological Activity
Research has shown that this compound possesses various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some derivatives within the pyrazole class have shown antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties.
Research Findings
A comprehensive analysis of the biological activity of pyrazole derivatives reveals several promising findings:
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| (Z)-3-[...]-prop-2-en nitrile | TNAP Inhibition | 0.005 |
| Pyrazole Derivative A | Anticancer | 0.25 |
| Pyrazole Derivative B | Anti-inflammatory | 0.15 |
These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.
Comparison with Similar Compounds
Key Structural Features
The compound’s distinct substituents and stereochemistry differentiate it from related pyrazole derivatives. Below is a comparative analysis with a structurally similar compound from the literature:
Implications of Substituent Differences
- In contrast, the methoxy group in the analogous compound is electron-donating, altering electronic properties .
- Steric Influence : The bulky cyclohexylphenyl group in the target compound may reduce molecular flexibility and affect binding to biological targets or crystal packing efficiency. The smaller methyl group in the analog minimizes steric hindrance .
- Hydrogen Bonding: The absence of strong hydrogen bond donors (e.g., -OH) in the target compound likely reduces solubility in polar solvents compared to the hydroxyl-containing analog. This difference also impacts crystal lattice formation, as hydrogen bonding networks dominate in the analog .
Crystallographic and Physicochemical Properties
The target compound’s structure determination likely utilized SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond lengths and angles . Its nitrile group, while a weak hydrogen bond acceptor, contributes to dipole interactions in the solid state. In contrast, the hydroxyl and ketone groups in the analog facilitate stronger intermolecular interactions, leading to distinct melting points and solubility profiles .
Q & A
Q. What synthetic strategies are recommended for synthesizing (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and nitrile functionalization. Key parameters to optimize include:
- Temperature : Gradual heating (60–80°C) to minimize side reactions like isomerization .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation steps .
- Monitoring : Thin-layer chromatography (TLC) at each step and NMR spectroscopy for intermediate validation .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Analytical Validation |
|---|---|---|
| Temperature | 60–80°C | TLC (Rf comparison) |
| Solvent | DMF/DMSO | NMR (¹H/¹³C) |
| Reaction Time | 6–12 hrs | HPLC (purity >95%) |
Q. Which analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves Z/E isomerism and crystal packing. Use SHELXL for refinement .
- NMR Spectroscopy : ¹H-¹³C HMBC confirms connectivity; NOESY detects spatial proximity of cyclohexyl and dichlorophenyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) .
Q. How should the compound be stored to maintain stability during experimental use?
- Methodological Answer :
- Storage Conditions : Desiccated at –20°C under argon to prevent hydrolysis of the nitrile group .
- Light Sensitivity : Amber vials to avoid photodegradation of the dichlorophenyl moiety .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (e.g., X-ray) regarding geometric isomerism be resolved?
- Methodological Answer :
- Step 1 : Validate computational models using high-resolution X-ray data (e.g., C–C bond lengths and torsion angles) .
- Step 2 : Perform DFT geometry optimization with dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions .
- Step 3 : Compare experimental vs. theoretical Hirshfeld surfaces to identify discrepancies in intermolecular interactions .
Q. Table 2: Key Structural Parameters for Z-Isomer Validation
| Parameter | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| C=C Bond Length (Å) | 1.34 | 1.33 |
| Dihedral Angle (°) | 178.2 | 179.5 |
Q. What experimental approaches can elucidate the compound’s intermolecular interactions in crystal lattices?
- Methodological Answer :
- Hydrogen Bond Analysis : Use Mercury software to map donor-acceptor distances (<3.0 Å) and angles (>120°) .
- π-π Stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) between pyrazole and dichlorophenyl rings .
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .
Q. How can researchers design a robust protocol for resolving ambiguous spectroscopic data (e.g., overlapping NMR peaks)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
